molecular formula C8H11NO3 B15322373 (R)-Methyl 3-amino-2-(furan-2-YL)propanoate

(R)-Methyl 3-amino-2-(furan-2-YL)propanoate

Katalognummer: B15322373
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: KYEOJOFUTPIGSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-2-(furan-2-yl)propanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(furan-2-yl)propanoate typically involves the reaction of furan derivatives with amino acids or their esters. One common method is the condensation of furan-2-carboxylic acid with methylamine, followed by esterification to form the desired product. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the condensation and esterification processes.

Industrial Production Methods

In an industrial setting, the production of methyl 3-amino-2-(furan-2-yl)propanoate may involve large-scale esterification reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-(furan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-(furan-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of methyl 3-amino-2-(furan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-[(2-furylmethyl)amino]propanoate: Similar in structure but with a different substitution pattern on the furan ring.

    Ethyl 3-(furan-2-yl)propanoate: An ethyl ester analog with similar chemical properties.

    Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: A structurally related compound with a different aromatic ring.

Uniqueness

Methyl 3-amino-2-(furan-2-yl)propanoate is unique due to its specific combination of functional groups and the presence of the furan ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

methyl 3-amino-2-(furan-2-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)6(5-9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3

InChI-Schlüssel

KYEOJOFUTPIGSE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CN)C1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.